Tetrahydrocurcumin
Overview
Description
Tetrahydrocurcumin is a colorless compound and a major metabolite of curcumin . It is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation . It can be obtained via hydrogenation of curcumin in the presence of platinum (IV)oxide .
Synthesis Analysis
Tetrahydrocurcumin can be synthesized via a simple esterification reaction . It was successfully synthesized in good yield, and its chemical structure was confirmed via FT-IR, NMR, and high-resolution mass spectra .Molecular Structure Analysis
Tetrahydrocurcumin is a major curcuminoid metabolite of curcumin, naturally occurring in turmeric . The structure of tetrahydrocurcumin determines its distinct and specific molecular mechanism .Chemical Reactions Analysis
Tetrahydrocurcumin can be obtained by hydrogenation of curcumin . In vitro and in vivo studies have revealed that tetrahydrocurcumin exerts anti-cancer effects through various mechanisms, including modulation of oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, programmed cell death, and immunity .Physical And Chemical Properties Analysis
Tetrahydrocurcumin’s pharmacological activities are limited by its poor water solubility . To overcome this, a novel water-soluble ester prodrug of Tetrahydrocurcumin, tetrahydrocurcumin-diglutaric acid (TDG), was synthesized . The solubility of TDG was greater than that of Tetrahydrocurcumin in phosphate buffer (pH 6.8) and able to release Tetrahydrocurcumin into the plasma .Scientific Research Applications
Anti-Inflammatory Applications
- Summary of Application: THC has been found to have significant anti-inflammatory properties . It has been used in studies focusing on inflammation-related conditions, including acute inflammation in mice models .
- Methods of Application: In these studies, THC was administered to the subjects and the anti-inflammatory effects were measured by observing changes in inflammatory markers .
- Results: THC has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 .
Skin Disease Treatment
- Summary of Application: THC has been studied for its potential benefits in treating skin diseases, including psoriasis and other inflammatory skin conditions .
- Methods of Application: Topical applications of THC have been explored in these studies .
- Results: THC has shown potential in reducing symptoms of skin diseases, possibly due to its anti-inflammatory properties .
Traumatic Brain Injury Treatment
- Summary of Application: THC has been studied for its potential neuroprotective effects following traumatic brain injury .
- Methods of Application: In these studies, THC was administered following induced traumatic brain injury in animal models .
- Results: THC has been found to potentially reduce neuronal cell death and promote recovery following traumatic brain injury .
Healthy Aging and Joint Health
- Summary of Application: THC has been suggested to support healthy aging and joint health .
- Methods of Application: Oral administration of THC has been explored in these studies .
- Results: THC has been found to potentially support healthy aging and joint health, possibly due to its antioxidant properties .
Cancer Treatment
- Summary of Application: THC has been studied for its potential anti-cancer properties .
- Methods of Application: In these studies, THC was administered to cancer cell lines or animal models with induced tumors .
- Results: THC has been found to potentially inhibit the growth of cancer cells and even induce cell death in certain types of cancer .
Neurodegenerative Disease Treatment
- Summary of Application: THC has been studied for its potential benefits in treating neurodegenerative diseases, including Alzheimer’s and Parkinson’s diseases .
- Methods of Application: In these studies, THC was administered to animal models with induced neurodegenerative conditions .
- Results: THC has been found to potentially provide neuroprotection in these conditions, possibly due to its antioxidant properties .
Improved Solubility for Better Bioavailability
- Summary of Application: THC’s poor water solubility leads to unfavorable absorption, limiting its application. Researchers have been working on improving the solubility of THC through cocrystallization .
- Methods of Application: Five cocrystals of THC were discovered using liquid-assisted grinding .
- Results: Dissolution studies conducted on two edible cocrystals showed that one of them exhibits the highest apparent solubility compared with the raw material .
Enhanced Anti-Inflammatory Activity
- Summary of Application: Researchers have synthesized and evaluated the anti-inflammatory activities of THC derivatives .
- Methods of Application: Eleven THC derivatives were synthesized via Steglich esterification on both sides of the phenolic rings of THC .
- Results: Some THC derivatives inhibited the production of inflammatory cytokines such as TNF-α, IL-6, and PGE 2 .
Functional Foods and Cosmetics
- Summary of Application: Due to its strong antioxidant and skin-whitening function, THC has seen a large growth in its application in the field of functional foods and cosmetics .
- Methods of Application: THC is incorporated into various food and cosmetic products .
- Results: THC exhibits better solubility, stability, and bioavailability than curcumin, making it a more effective supplement .
Cardiovascular Disease Treatment
- Summary of Application: THC has been studied for its potential benefits in treating cardiovascular diseases .
- Methods of Application: In these studies, THC was administered to animal models with induced cardiovascular conditions .
- Results: THC has been found to potentially provide protection in these conditions, possibly due to its antioxidant properties .
Diabetes Management
- Summary of Application: THC has been studied for its potential benefits in managing diabetes, due to its hypoglycemic effects .
- Methods of Application: In these studies, THC was administered to animal models with induced diabetes .
- Results: THC has been found to potentially help in managing blood glucose levels .
Antioxidant Applications
- Summary of Application: THC has been found to have significant antioxidant properties . It has been used in studies focusing on conditions related to oxidative stress .
- Methods of Application: In these studies, THC was administered to the subjects and the antioxidant effects were measured by observing changes in oxidative stress markers .
- Results: THC has been found to inhibit the production of reactive oxygen species .
Future Directions
properties
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTVHXHERHESKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865801 | |
Record name | Tetrahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydrocurcumin | |
CAS RN |
36062-04-1 | |
Record name | Tetrahydrocurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36062-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDRODIFERULOYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U0645U03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 97 °C | |
Record name | Tetrahydrocurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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